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Compound of Interest

Compound Name: Hexyl propionate

Cat. No.: B1199626

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
hexyl propionate (CsH1s02), a common fragrance and flavor ester. The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering a foundational dataset for identification, characterization, and quality
control purposes.

Chemical Structure

Hexyl propionate, also known as hexyl propanoate, consists of a hexyl ester of propanoic
acid. The structure is depicted below:

CHsCH2C(=0)O(CH2)sCHs

Spectroscopic Data Summary

The empirical data gathered from *H NMR, 3C NMR, IR, and Mass Spectrometry are
summarized in the tables below. These datasets are crucial for the structural elucidation and
verification of hexyl propionate.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of hexyl propionate provides distinct signals corresponding to the
chemically non-equivalent protons in the molecule. The assignments are based on their
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chemical environment, multiplicity, and integration.

. . . Coupling
Assignment Chemical Shift o ]
Multiplicity Constant (J) Integration
(Proton) () [ppm]
[HZ]

H-a (-O-CHa- _

~4.07 Triplet (1) ~6.7 2H
(CH2)aCHs)
H-b (-CO-

~2.32 Quartet (q) ~7.6 2H
CH2CH5)
H-c (-O-CH2- _

~1.62 Quintet (p) ~7.0 2H
CH2-(CH2)3CH5)
H-d, e, f (-O-
(CH2)2-(CH2)s- ~1.30 Multiplet (m) - 6H
CHs)
H-g (-CO- .

~1.15 Triplet (t) ~7.6 3H
CH2CHs)
H-h (-(CHz2)sCHs)  ~0.90 Triplet (t) ~7.0 3H

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals nine distinct carbon signals, corresponding to each carbon
atom in the hexyl propionate molecule.
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Assignment (Carbon) Chemical Shift (8) [ppm]
C-1 (-C=0) ~174.6

C-2 (-O-CH2-(CH2)4CHs3) ~64.4

C-3 (-CO-CH2CHs) ~31.7

C-4 (-O-CHz2-CH2-(CHz)3CHs) ~28.6

C-5 (-O-(CHz2)3-CH2CH2CHs) ~25.6

C-6 (-O-(CHz)2-CH2(CHz2)2CHs) ~225

C-7 (-CO-CH2CHs) ~14.1

C-8 (-(CH2)sCHs) ~9.2

Infrared (IR) Spectroscopy

The IR spectrum of hexyl propionate is characterized by strong absorptions corresponding to
its ester functional group and alkyl chains.

Vibrational Mode Wave Number (cm™1) Intensity
C-H Stretch (Alkyl) 2850 - 3000 Strong
C=0 Stretch (Ester) ~1740 Strong
C-O Stretch (Ester) 1100 - 1300 Strong

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of hexyl propionate results in a characteristic
fragmentation pattern. The major fragments are tabulated below.
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Mass-to-Charge Ratio (m/z) Relative Intensity (%) Proposed Fragment lon

57 100 [CH3CH2COJ*

o o4 [CH2=CH(OH)OCaHo]*
(McLafferty Rearrangement)

75 ~40 [CH3CH2C(OH)2]*

56 ~45 [CaHe]*

43 ~40 [CsH7]*

29 ~55 [CH3CHz]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended as a guide and may be adapted based on the specific instrumentation
available.

NMR Spectroscopy Protocol (*H and *3C)

e Sample Preparation:

[¢]

Accurately weigh 5-10 mg of hexyl propionate for tH NMR (or 20-50 mg for 13C NMR)
into a clean, dry vial.

[¢]

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.

[e]

Gently swirl the vial to ensure the sample is fully dissolved.

o

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution
height should be approximately 4-5 cm.

e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

o Lock the spectrometer on the deuterium signal of the CDCls.
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Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

For *H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8 to
16 scans are sulfficient.

For 13C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater
number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise
ratio due to the low natural abundance of 13C.

Set the spectral width and acquisition time to ensure proper resolution and coverage of all
expected signals.

» Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Perform baseline correction to obtain a flat baseline.

Calibrate the chemical shift scale by setting the residual CHCIs signal to 7.26 ppm for *H
NMR or the CDCls signal to 77.16 ppm for 33C NMR.

Integrate the peaks in the *H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy Protocol (Neat Liquid Film)

e Sample Preparation:

[¢]

[¢]

o

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Clean with
dry acetone if necessary.

Place one drop of neat hexyl propionate onto the center of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film
between the plates.
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e Instrument Setup and Data Acquisition:
o Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio over a range of 4000-400 cm™1,

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final transmittance or absorbance spectrum.

o Label the significant peaks corresponding to the key functional group vibrations.

Mass Spectrometry Protocol (GC-MS with El)

e Sample Preparation:

o Prepare a dilute solution of hexyl propionate (~1 mg/mL) in a volatile organic solvent
such as dichloromethane or hexane.

o Transfer the solution to a 2 mL autosampler vial.
e Instrument Setup and Data Acquisition:

o Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron
lonization (EI) source.

o Set the GC parameters (e.g., injector temperature, oven temperature program, column
type) to achieve good separation of the analyte from the solvent and any impurities. A
typical starting oven temperature could be 50°C, ramped to 250°C.

o Set the MS parameters. For El, the standard electron energy is 70 eV. Set the mass
analyzer to scan a range appropriate for the expected fragments (e.g., m/z 20-200).

o Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.
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» Data Processing:

Identify the GC peak corresponding to hexyl propionate based on its retention time.

o

[¢]

Extract the mass spectrum associated with this GC peak.

[e]

Analyze the fragmentation pattern, identifying the molecular ion (if present) and the major

fragment ions.

[¢]

Compare the obtained spectrum with a reference library spectrum for confirmation.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like hexyl propionate, from sample handling to final structural

confirmation.
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Caption: Logical workflow for the spectroscopic analysis of hexyl propionate.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Hexyl Propionate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199626#spectroscopic-data-for-hexyl-propionate-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1199626#spectroscopic-data-for-hexyl-propionate-nmr-ir-ms
https://www.benchchem.com/product/b1199626#spectroscopic-data-for-hexyl-propionate-nmr-ir-ms
https://www.benchchem.com/product/b1199626#spectroscopic-data-for-hexyl-propionate-nmr-ir-ms
https://www.benchchem.com/product/b1199626#spectroscopic-data-for-hexyl-propionate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1199626?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

